molecular formula C8H8N2O3S B064781 4-methoxy-3-nitrobenzene-1-carbothioamide CAS No. 175277-84-6

4-methoxy-3-nitrobenzene-1-carbothioamide

Cat. No.: B064781
CAS No.: 175277-84-6
M. Wt: 212.23 g/mol
InChI Key: UJOANRRVCDTJTD-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzenecarbothioamide is an organic compound with the molecular formula C8H8N2O3S It is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a carbothioamide group (-CSNH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-nitrobenzenecarbothioamide typically involves the nitration of 4-methoxybenzenecarbothioamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

Industrial production of 4-Methoxy-3-nitrobenzenecarbothioamide may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-nitrobenzenecarbothioamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group (-OH) using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate.

Major Products Formed

    Reduction: 4-Methoxy-3-aminobenzenecarbothioamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Hydroxy-3-nitrobenzenecarbothioamide.

Scientific Research Applications

4-Methoxy-3-nitrobenzenecarbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and reactivity.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitrobenzenecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and carbothioamide groups can form hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a carbothioamide group.

    4-Methoxy-3-nitrobenzaldehyde: Contains an aldehyde group instead of a carbothioamide group.

    4-Methoxy-3-nitroaniline: Contains an amino group instead of a carbothioamide group.

Uniqueness

4-Methoxy-3-nitrobenzenecarbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methoxy-3-nitrobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-13-7-3-2-5(8(9)14)4-6(7)10(11)12/h2-4H,1H3,(H2,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOANRRVCDTJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384155
Record name 4-methoxy-3-nitrobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-84-6
Record name 4-methoxy-3-nitrobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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